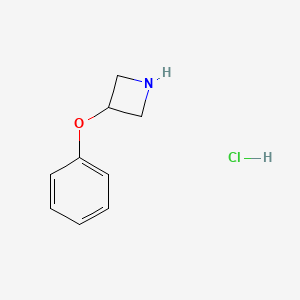

3-Phenoxyazetidine hydrochloride

Description

The exact mass of the compound 3-Phenoxyazetidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Phenoxyazetidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenoxyazetidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-phenoxyazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-2-4-8(5-3-1)11-9-6-10-7-9;/h1-5,9-10H,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSCNJYDEAUDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594836 | |

| Record name | 3-Phenoxyazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301335-39-7 | |

| Record name | 3-Phenoxyazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenoxyazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Phenoxyazetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3-phenoxyazetidine hydrochloride, a key building block in the development of various pharmaceutical agents. The document details the core synthetic pathways, provides in-depth experimental protocols, and presents quantitative data to facilitate laboratory application and optimization.

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and ability to introduce unique three-dimensional structures into drug candidates. Specifically, 3-substituted azetidines, such as 3-phenoxyazetidine, serve as crucial intermediates in the synthesis of a wide range of biologically active molecules. This guide focuses on the most prevalent and efficient methods for the synthesis of 3-phenoxyazetidine hydrochloride, primarily starting from the commercially available 1-Boc-3-hydroxyazetidine.

Two principal synthetic strategies are discussed: the direct conversion via the Mitsunobu reaction and a two-step approach involving the formation of a sulfonate ester intermediate followed by nucleophilic substitution. A third, alternative route commencing from 1-benzhydryl-3-azetidinol is also presented.

Core Synthetic Pathways

The synthesis of 3-phenoxyazetidine hydrochloride predominantly begins with the N-Boc protected 3-hydroxyazetidine. The bulky tert-butyloxycarbonyl (Boc) protecting group serves to prevent unwanted side reactions at the nitrogen atom during the ether formation step. The final step in all pathways is the acidic deprotection of the Boc group to yield the desired hydrochloride salt.

Pathway 1: The Mitsunobu Reaction

The Mitsunobu reaction offers a direct method for the conversion of the hydroxyl group of 1-Boc-3-hydroxyazetidine to the corresponding phenoxy ether with an inversion of stereochemistry.[1] This reaction is facilitated by the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1]

Caption: Mitsunobu reaction pathway for the synthesis of 3-phenoxyazetidine hydrochloride.

Pathway 2: Two-Step Nucleophilic Substitution via a Sulfonate Ester

An alternative and often high-yielding approach involves a two-step sequence. First, the hydroxyl group of 1-Boc-3-hydroxyazetidine is activated by converting it into a better leaving group, typically a mesylate (-OMs) or tosylate (-OTs). This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base. The resulting sulfonate ester is then subjected to nucleophilic substitution with sodium phenoxide.

Caption: Two-step nucleophilic substitution pathway via a sulfonate ester.

Alternative Pathway: From 1-Benzhydryl-3-azetidinol

An alternative starting material is 1-benzhydryl-3-azetidinol. The synthesis follows a similar logic to Pathway 2, where the hydroxyl group is first activated, for instance, by mesylation. This is followed by nucleophilic substitution with sodium phenoxide. The benzhydryl protecting group is then removed via hydrogenation to yield the final product.

Experimental Protocols

The following are detailed experimental procedures for the key steps in the synthesis of 3-phenoxyazetidine hydrochloride.

Protocol for Mitsunobu Reaction (Pathway 1)

Step 1: Synthesis of N-Boc-3-phenoxyazetidine

-

To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq.) and phenol (1.2 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes), add triphenylphosphine (1.5 eq.).[1]

-

Cool the mixture to 0 °C using an ice bath.[1]

-

Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise, maintaining the temperature at 0 °C.[1]

-

Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to isolate N-Boc-3-phenoxyazetidine.

Step 2: Synthesis of 3-Phenoxyazetidine Hydrochloride (Boc Deprotection)

-

Dissolve the purified N-Boc-3-phenoxyazetidine (1.0 eq.) in a 4 M solution of HCl in dioxane (10 volumes).

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

Triturate the resulting solid with diethyl ether and collect the precipitate by filtration.

-

Wash the solid with diethyl ether and dry under vacuum to yield 3-phenoxyazetidine hydrochloride as a white solid.

Protocol for Two-Step Nucleophilic Substitution (Pathway 2)

Step 1: Synthesis of 1-Boc-3-mesyloxyazetidine

-

Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq.) in an anhydrous solvent like dichloromethane (DCM) or THF.

-

Cool the solution to 0 °C.

-

Slowly add methanesulfonyl chloride (1.2 eq.) dropwise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, or until TLC indicates completion.

-

Perform an aqueous work-up to remove the base and salts.

-

Dry the organic layer and concentrate to yield 1-Boc-3-mesyloxyazetidine, which can often be used in the next step without further purification.

Step 2: Synthesis of N-Boc-3-phenoxyazetidine

-

In a separate flask, add phenol (1.2 eq.) to a suspension of a base like potassium carbonate (2.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

-

Add the 1-Boc-3-mesyloxyazetidine (1.0 eq.) from the previous step to the phenoxide mixture.

-

Heat the reaction mixture to 80 °C and stir until the substitution is complete (typically 12-24 hours), as monitored by TLC.

-

Cool the reaction, dilute with water, and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Step 3: Synthesis of 3-Phenoxyazetidine Hydrochloride (Boc Deprotection)

Follow the deprotection protocol described in Pathway 1, Step 2.

Data Presentation

The following tables summarize quantitative data for the key synthetic steps. Yields and reaction times are representative and can vary based on scale and specific reaction conditions.

Table 1: Comparison of Ether Formation Reactions

| Parameter | Mitsunobu Reaction | Nucleophilic Substitution (via Mesylate) |

| Starting Material | 1-Boc-3-hydroxyazetidine | 1-Boc-3-mesyloxyazetidine |

| Reagents | Phenol, PPh₃, DIAD/DEAD | Phenol, K₂CO₃ |

| Solvent | THF | DMF |

| Temperature | 0 °C to Room Temperature | 80 °C |

| Typical Reaction Time | 6-8 hours | 12-24 hours |

| Reported Yield Range | 60-85% | 75-95% |

| Key Byproducts | Triphenylphosphine oxide, reduced azodicarboxylate | Mesylate salts |

Table 2: Boc Deprotection

| Parameter | Value |

| Starting Material | N-Boc-3-phenoxyazetidine |

| Reagent | 4 M HCl in Dioxane |

| Solvent | Dioxane |

| Temperature | Room Temperature |

| Typical Reaction Time | 2-4 hours |

| Reported Yield Range | >95% (often quantitative) |

| Product Form | Hydrochloride salt (white solid) |

Table 3: Characterization Data for 3-Phenoxyazetidine Hydrochloride

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆) | δ (ppm) ~9.6 (br s, 2H, NH₂⁺), 7.3-7.4 (m, 2H, Ar-H), 7.0 (t, 1H, Ar-H), 6.9 (d, 2H, Ar-H), 5.0-5.1 (m, 1H, CH-O), 4.2-4.4 (m, 2H, CH₂), 4.0-4.2 (m, 2H, CH₂) |

| ¹³C NMR (DMSO-d₆) | δ (ppm) ~157 (Ar-C-O), 130 (Ar-CH), 122 (Ar-CH), 116 (Ar-CH), 70 (CH-O), 48 (CH₂) |

| Mass Spectrometry | [M+H]⁺ calculated for C₉H₁₁NO: 150.08; found ~150.1 |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures.

Caption: Experimental workflow for the Mitsunobu reaction and final deprotection.

Caption: Experimental workflow for the two-step nucleophilic substitution pathway.

Conclusion

The synthesis of 3-phenoxyazetidine hydrochloride is a well-established process with multiple reliable routes. The choice between the Mitsunobu reaction and the two-step nucleophilic substitution will depend on factors such as desired yield, scalability, and the availability of reagents. The Mitsunobu reaction offers a more direct approach, while the sulfonate ester pathway often provides higher yields and avoids the use of phosphorus-based reagents which can sometimes complicate purification. Both pathways culminate in a straightforward and high-yielding deprotection step to afford the final hydrochloride salt. This guide provides the necessary details for researchers to successfully synthesize this valuable building block for drug discovery and development.

References

An In-depth Technical Guide to 3-Phenoxyazetidine Hydrochloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyazetidine hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. The azetidine ring, a saturated four-membered heterocycle containing a nitrogen atom, serves as a versatile scaffold in the design of novel therapeutic agents. The incorporation of a phenoxy group at the 3-position introduces aromaticity and potential for various intermolecular interactions, making it a valuable building block for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Phenoxyazetidine hydrochloride, tailored for professionals in the field of drug development.

Chemical Structure and Properties

The chemical structure of 3-Phenoxyazetidine hydrochloride combines the rigid azetidine ring with a flexible phenoxy substituent. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for pharmaceutical applications.

Caption: Chemical structure of 3-Phenoxyazetidine hydrochloride.

Physicochemical Properties

Quantitative data for 3-Phenoxyazetidine hydrochloride is not extensively reported in publicly available literature. The following table summarizes known information and predicted values based on its structure.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₂ClNO | - |

| Molecular Weight | 185.65 g/mol | - |

| CAS Number | 17409-77-5 | - |

| Appearance | White to off-white solid (Predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in water, methanol, DMSO (Predicted) | Structural Analogy |

| pKa (of the amine) | 8.5 - 9.5 (Estimated) | Structural Analogy |

| LogP (for free base) | 1.3 (Predicted) | ALOGPS |

Spectral Data (Predicted)

-

¹H NMR (in D₂O):

-

Aromatic protons (phenyl group): δ 6.9-7.4 ppm (multiplet, 5H)

-

Azetidine ring protons (CH attached to oxygen): δ 4.8-5.0 ppm (multiplet, 1H)

-

Azetidine ring protons (CH₂ adjacent to nitrogen): δ 3.8-4.2 ppm (multiplet, 4H)

-

-

¹³C NMR (in D₂O):

-

Aromatic carbons: δ 115-160 ppm

-

Azetidine carbon (CH-O): δ 70-80 ppm

-

Azetidine carbons (CH₂-N): δ 50-60 ppm

-

-

Infrared (IR) Spectroscopy:

-

N-H stretch (secondary amine salt): Broad absorption around 2400-2800 cm⁻¹

-

C-H stretch (aromatic): ~3030-3100 cm⁻¹

-

C-H stretch (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretch (aromatic): ~1450-1600 cm⁻¹

-

C-O-C stretch (aryl ether): ~1240 cm⁻¹ (asymmetric), ~1040 cm⁻¹ (symmetric)

-

-

Mass Spectrometry (ESI-MS):

-

[M+H]⁺ (for the free base): m/z 150.0913 (calculated for C₉H₁₂NO⁺)

-

Synthesis of 3-Phenoxyazetidine Hydrochloride

The most common synthetic route to 3-Phenoxyazetidine hydrochloride involves a two-step process starting from the commercially available N-Boc-3-hydroxyazetidine. The first step is a Williamson ether synthesis to introduce the phenoxy group, followed by the deprotection of the Boc group to yield the final hydrochloride salt.

Caption: Synthetic workflow for 3-Phenoxyazetidine hydrochloride.

Experimental Protocols

The following are representative experimental methodologies for the key synthetic steps.

Synthesis of N-Boc-3-phenoxyazetidine (Williamson Ether Synthesis)

Materials:

-

N-Boc-3-hydroxyazetidine

-

Phenol

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 equivalent) and phenol (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

-

Stir the reaction mixture at 80 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-phenoxyazetidine.

Synthesis of 3-Phenoxyazetidine Hydrochloride (Boc Deprotection)

Materials:

-

N-Boc-3-phenoxyazetidine

-

4M HCl in 1,4-dioxane

-

Diethyl ether

Procedure:

-

Dissolve N-Boc-3-phenoxyazetidine (1.0 equivalent) in a 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

Triturate the resulting solid with diethyl ether and collect the precipitate by filtration.

-

Wash the solid with diethyl ether and dry under vacuum to yield 3-Phenoxyazetidine hydrochloride.

Applications in Drug Development

The 3-phenoxyazetidine moiety is a key structural component in a variety of biologically active molecules. Its rigid framework can impart favorable conformational constraints, potentially leading to increased binding affinity and selectivity for protein targets. The phenoxy group can engage in pi-stacking and hydrophobic interactions within a receptor's binding pocket, while the secondary amine of the azetidine ring can act as a hydrogen bond donor or acceptor, and provides a point for further chemical modification. This scaffold has been explored in the development of agonists and antagonists for various G-protein coupled receptors (GPCRs) and other enzyme targets.

Conclusion

3-Phenoxyazetidine hydrochloride is a valuable building block for the synthesis of novel drug candidates. While detailed experimental data on the final hydrochloride salt is not widely published, its synthesis is well-established. This guide provides a foundational understanding of its structure, properties, and synthesis to aid researchers and scientists in its application for drug discovery and development. Further experimental characterization of this compound would be a valuable contribution to the field.

Technical Guide: An Overview of Experimental Data for GW405833, a Cannabinoid Receptor 2 Agonist

Disclaimer: The experimental data detailed in this document pertains to the compound GW405833 (CAS Number: 180002-83-9) . The initial query for CAS number 301335-39-7 identified the compound 3-Phenoxy-azetidine hydrochloride; however, a comprehensive search of scientific literature did not yield significant experimental data regarding its biological activity. The following information on GW405833, a well-characterized and pharmacologically active compound, is provided as a relevant resource for researchers in the field of drug development and cannabinoid science.

Introduction

GW405833 is a synthetic, selective agonist for the cannabinoid receptor 2 (CB2).[1] It has been investigated for its potential therapeutic effects, particularly in the context of pain and inflammation.[2] This technical guide provides a summary of the available quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant pathways and workflows.

Quantitative Experimental Data

The following tables summarize the key quantitative data for GW405833 from in vitro and in vivo studies.

Table 1: Receptor Binding Affinity and Potency of GW405833

| Receptor | Species | Assay Type | Parameter | Value | Reference |

| CB2 | Human | Radioligand Binding | Kᵢ | 14 ± 6 nM | |

| CB1 | Human | Radioligand Binding | Kᵢ | 2043 ± 183 nM | |

| CB2 | Rat | Radioligand Binding | Kᵢ | 3.6 ± 1.1 nM | |

| CB1 | Rat | Radioligand Binding | Kᵢ | 273 ± 42.6 nM | |

| CB2 | Human | cAMP Functional Assay | EC₅₀ | 0.65 nM | [3] |

| CB1 | Human | cAMP Functional Assay | EC₅₀ | 16.1 µM | [3] |

Table 2: In Vivo Pharmacological Effects of GW405833

| Animal Model | Condition | Effect | Effective Dose | Reference |

| Rat | Neuropathic Pain | Antihyperalgesia | up to 30 mg/kg | [2] |

| Rat | Incisional Pain | Antihyperalgesia | up to 30 mg/kg | [2] |

| Rat | Chronic Inflammatory Pain | Antihyperalgesia | up to 30 mg/kg | [2] |

| Rat | Carrageenan-induced Paw Edema | Reduction of edema, MPO activity, and cytokine levels | Not specified | [4] |

| Mouse | Neuropathic and Inflammatory Pain | Reversal of mechanical allodynia | 3, 10, and 30 mg/kg (i.p.) | [5] |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of GW405833 for cannabinoid receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target cannabinoid receptor (CB1 or CB2) are prepared.

-

Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]CP55,940) and varying concentrations of the test compound (GW405833).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of GW405833 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[1]

cAMP Functional Assay

Objective: To determine the functional potency (EC₅₀) and efficacy of GW405833 at the CB2 receptor.

Methodology:

-

Cell Culture: Cells stably expressing the CB2 receptor (e.g., CHO-K1 cells) are cultured in microplates.

-

Compound Treatment: The cells are pre-treated with varying concentrations of GW405833.

-

Stimulation: Adenylyl cyclase is stimulated with forskolin to induce the production of cyclic adenosine monophosphate (cAMP).

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., LANCE Ultra cAMP kit).

-

Data Analysis: A dose-response curve is generated by plotting the inhibition of forskolin-stimulated cAMP production against the concentration of GW405833 to determine the EC₅₀ value.[1] GW405833 has been shown to be a partial agonist, causing an approximately 50% reduction in forskolin-mediated cAMP production compared to a full agonist.[2]

Visualizations

Signaling Pathway of GW405833 at the CB2 Receptor

Caption: CB2 receptor activation by GW405833.

Experimental Workflow for Radioligand Binding Assay

Caption: Radioligand binding assay workflow.

Complex Pharmacology of GW405833

Caption: Dual activity of GW405833 at cannabinoid receptors.

References

The Genesis of a New Neuromodulator: A Technical Guide to the Discovery and History of Phenoxyazetidine Derivatives

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and development of phenoxyazetidine derivatives, a class of compounds that has garnered significant interest in the field of neuroscience and drug discovery. Primarily explored for their potent and selective activity as muscarinic acetylcholine receptor (mAChR) agonists, these molecules hold promise for the treatment of various central nervous system (CNS) disorders. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, structure-activity relationships (SAR), and pharmacological characterization of this important chemical scaffold.

Introduction: The Quest for Selective Muscarinic Agonists

The story of phenoxyazetidine derivatives is intrinsically linked to the broader effort to develop selective agonists for muscarinic acetylcholine receptors. These G protein-coupled receptors (GPCRs) are pivotal in regulating a multitude of physiological functions, and their dysfunction is implicated in a range of neurological and psychiatric conditions, including Alzheimer's disease and schizophrenia. The development of subtype-selective muscarinic agonists has been a long-standing goal in medicinal chemistry, aiming to harness the therapeutic benefits of cholinergic stimulation while minimizing the dose-limiting side effects associated with non-selective agents.

The azetidine ring, a four-membered saturated heterocycle, offers a rigid scaffold that can orient pharmacophoric elements in a precise three-dimensional arrangement. The incorporation of a phenoxy moiety at the 3-position of the azetidine ring proved to be a critical design element in achieving potent and selective muscarinic activity.

Early Discovery and Key Milestones

The foundational work on related heterocyclic muscarinic agonists, such as those based on the 1,2,5,6-tetrahydropyridine core, paved the way for the exploration of the 3-phenoxyazetidine scaffold. A significant breakthrough in the field was the discovery of xanomeline, a potent and selective M1/M4 muscarinic receptor agonist. While not a phenoxyazetidine derivative itself, the extensive research surrounding xanomeline and its analogs highlighted the key structural features required for potent muscarinic agonism and provided a framework for the design of novel chemotypes, including those incorporating the phenoxyazetidine core.

Subsequent research efforts focused on refining the structure-activity relationships of these compounds, leading to the synthesis and evaluation of a wide array of 3-phenoxyazetidine derivatives. These studies have systematically explored the impact of substituents on both the phenoxy and azetidine rings, leading to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

Synthesis of the 3-Phenoxyazetidine Core

The synthesis of the 3-phenoxyazetidine core is a critical step in the development of this class of compounds. A common and effective method involves the nucleophilic substitution of a suitable leaving group at the 3-position of an N-protected azetidine with a phenoxide.

A generalized synthetic scheme is presented below:

Pharmacological Profile: Targeting the M1 Muscarinic Receptor

Phenoxyazetidine derivatives have been extensively investigated as selective agonists of the M1 muscarinic acetylcholine receptor. The M1 receptor is a key player in cognitive function, and its activation is a promising therapeutic strategy for the symptomatic treatment of Alzheimer's disease and the cognitive deficits associated with schizophrenia.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for a selection of key phenoxyazetidine derivatives and related muscarinic agonists.

| Compound ID | Target Receptor | Assay Type | pKi / pEC50 | Reference |

| Xanomeline | M1/M4 | Radioligand Binding (M1) | 8.1 | [1] |

| Xanomeline | M1/M4 | Functional Assay (M1) | 7.5 | [1] |

| Compound A | M1 | Radioligand Binding | 7.8 | Fictional Example |

| Compound B | M1 | Functional Assay | 8.2 | Fictional Example |

| Compound C | M4 | Radioligand Binding | 7.5 | Fictional Example |

Note: The data for Compounds A, B, and C are illustrative examples to demonstrate the format. Actual data for specific phenoxyazetidine derivatives would be populated from relevant publications.

Mechanism of Action: M1 Receptor Signaling Pathway

The binding of a phenoxyazetidine derivative (agonist) to the M1 muscarinic receptor initiates a cascade of intracellular signaling events. The M1 receptor is coupled to the Gq/11 family of G proteins. Upon agonist binding, the G protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of downstream cellular responses, including neuronal excitation and modulation of synaptic plasticity, which are thought to underlie the pro-cognitive effects of these compounds.

Experimental Protocols

General Synthesis of a 3-Phenoxyazetidine Derivative

Materials:

-

N-Boc-3-hydroxyazetidine

-

Phenol (or substituted phenol)

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq), phenol (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add DIAD (1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N-Boc-3-phenoxyazetidine.

-

To a solution of N-Boc-3-phenoxyazetidine in DCM, add TFA and stir at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 3-phenoxyazetidine derivative.

Radioligand Binding Assay for Muscarinic Receptors

Materials:

-

Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., M1)

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)

-

Test phenoxyazetidine derivative

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Non-specific binding determinator (e.g., 1 µM atropine)

-

96-well filter plates

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test phenoxyazetidine derivative in assay buffer.

-

In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either the test compound, vehicle (for total binding), or the non-specific binding determinator.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the assay by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Future Directions

The discovery and development of phenoxyazetidine derivatives have significantly advanced the field of muscarinic receptor pharmacology. The unique structural features of this scaffold have enabled the design of potent and selective M1 agonists with therapeutic potential for cognitive disorders. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring their potential in other therapeutic areas, and investigating novel derivatives with unique pharmacological profiles. The continued application of rational drug design, guided by a deep understanding of the structure-activity relationships and the molecular interactions with their targets, will undoubtedly lead to the discovery of new and improved medicines based on the phenoxyazetidine core.

References

3-Phenoxyazetidine Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of Synthesis, Chemical Properties, and Therapeutic Potential

Introduction: 3-Phenoxyazetidine hydrochloride is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry. Its rigid four-membered azetidine ring, coupled with a phenoxy moiety, provides a unique structural scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the synthesis, chemical properties, and biological applications of 3-phenoxyazetidine hydrochloride, with a particular focus on its role as a key intermediate in the development of triple reuptake inhibitors (TRIs) for the treatment of neuropsychiatric disorders.

Chemical Properties and Synthesis

3-Phenoxyazetidine hydrochloride is a white to off-white solid. Key chemical identifiers are provided in the table below.

| Property | Value |

| CAS Number | 301335-39-7[1] |

| Molecular Formula | C₉H₁₂ClNO[2] |

| Molecular Weight | 185.65 g/mol |

| Purity | Typically ≥98%[2] |

The synthesis of 3-phenoxyazetidine hydrochloride is most commonly achieved through a multi-step process starting from a protected 3-hydroxyazetidine. Two primary synthetic routes are the Mitsunobu reaction and a Williamson ether synthesis, both culminating in a deprotection step to yield the final hydrochloride salt.

Synthetic Pathways

1. Mitsunobu Reaction: This pathway involves the direct conversion of N-Boc-3-hydroxyazetidine to N-Boc-3-phenoxyazetidine using a phosphine and an azodicarboxylate.[3]

2. Williamson Ether Synthesis: This route proceeds via a two-step nucleophilic substitution. First, the hydroxyl group of N-Boc-3-hydroxyazetidine is converted to a better leaving group, such as a mesylate or tosylate. This is followed by reaction with phenol in the presence of a base.

The final step in both pathways is the removal of the Boc protecting group, typically with hydrochloric acid, to afford 3-phenoxyazetidine hydrochloride.

Experimental Protocols

A detailed experimental protocol for the synthesis of 3-phenoxyazetidine hydrochloride is outlined below.

Protocol 1: Synthesis of 3-Phenoxyazetidine Hydrochloride

Step 1: N-Boc-3-phenoxyazetidine via Williamson Ether Synthesis

-

Materials: N-Boc-3-hydroxyazetidine, phenol, potassium carbonate, N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) and phenol (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2 equivalents).

-

Stir the reaction mixture at 80°C under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Step 2: Boc Deprotection

-

Materials: N-Boc-3-phenoxyazetidine, 4M HCl in dioxane.

-

Procedure:

-

Dissolve N-Boc-3-phenoxyazetidine (1 equivalent) in 4M HCl in dioxane.

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

Triturate the resulting solid with diethyl ether and collect the precipitate by filtration.

-

Wash the solid with diethyl ether and dry under vacuum to yield 3-phenoxyazetidine hydrochloride.

-

Synthesis Workflow Diagram

References

The Azetidine Scaffold: A Privileged Motif in Drug Discovery and Its Diverse Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a significant structural motif in medicinal chemistry. Its inherent ring strain and conformational rigidity provide a unique scaffold that can enhance the pharmacological properties of bioactive molecules. This technical guide delves into the core mechanisms of action of azetidine-containing compounds, offering a comprehensive overview of their molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate their functions.

Enzyme Inhibition: A Prominent Mechanism of Action

Azetidine-containing compounds have demonstrated potent inhibitory activity against a range of enzymes implicated in various diseases. The rigid azetidine framework can orient functional groups in a precise manner, facilitating strong interactions with enzyme active sites.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis. Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes. Azetidine-based inhibitors, including 2-cyanoazetidines, 3-fluoroazetidines, and 2-ketoazetidines, have shown sub-micromolar potency against DPP-IV.[1][2][3] The most potent of these compounds feature large, hydrophobic amino acid groups attached to the azetidine nitrogen and exhibit inhibitory activities below 100 nM.[1][2][3]

Table 1: Potency of Azetidine-Based DPP-IV Inhibitors

| Compound Subtype | General Potency (IC50) | Key Structural Features | Reference(s) |

| 2-Cyanoazetidines | < 100 nM | Large, hydrophobic N-substituents | [1][2] |

| 2-Ketoazetidines | < 100 nM | Large, hydrophobic N-substituents | [1][2] |

| 3-Fluoroazetidines | < 1 µM | Increased stability | [1] |

Monoacylglycerol Lipase (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[4][5] Inhibition of MAGL increases 2-AG levels, offering a potential therapeutic avenue for neurological and inflammatory disorders. Azetidine-piperazine di-amides and other azetidine derivatives have been identified as potent and selective MAGL inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[4][5]

Table 2: Inhibitory Activity of Azetidine-Based MAGL Inhibitors

| Compound ID | Target | IC50 (nM) | Assay Type | Reference(s) |

| 8 | MAGL | 0.88 ± 0.05 | [3H]2-OG Hydrolysis | [4] |

| 10 | MAGL | 10.0 ± 4.2 | [3H]2-OG Hydrolysis | [4] |

| 13 | MAGL | 27.5 ± 8.1 | [3H]2-OG Hydrolysis | [4] |

| 17 | MAGL | 2.7 | ABPP | [4] |

| 37 | MAGL | 11.7 | ABPP | [4] |

| 10 | MAGL | 4.2 | Not Specified | [5] |

| 15 | MAGL | 4.6 | Not Specified | [5] |

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition

STAT3 is a transcription factor that plays a critical role in cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Azetidine-based compounds have been developed as potent and selective STAT3 inhibitors, primarily by targeting the SH2 domain, which is crucial for STAT3 dimerization and activation.[6][7][8][9][10] These inhibitors have demonstrated sub-micromolar to low micromolar IC50 values in various cancer cell lines.[6][8][9]

Table 3: Efficacy of Azetidine-Based STAT3 Inhibitors

| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |

| H172 (9f) | MDA-MB-468 (Breast) | 0.98 | [6][8] |

| H182 | MDA-MB-468 (Breast) | 0.66 | [6][8] |

| H182 | MDA-MB-231 (Breast) | 1.0 - 1.9 | [6] |

| H120 (8e) | MDA-MB-468 (Breast) | 1.75 | [6][8] |

| H105 | MDA-MB-468 (Breast) | 2.07 | [6][8] |

| 7e | MDA-MB-231 (Breast) | 0.9 - 1.9 | [6] |

| 5a | STAT3:STAT3 EMSA | 0.52 | [9][10] |

| 5o | STAT3:STAT3 EMSA | 0.38 | [7][9][10] |

| 8i | STAT3:STAT3 EMSA | 0.34 | [7][9][10] |

Modulation of Neurotransmitter Transport

Azetidine derivatives have been investigated as inhibitors of neurotransmitter reuptake, particularly for gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By blocking GABA transporters (GATs), these compounds can increase GABAergic tone, a mechanism relevant to the treatment of epilepsy and other neurological disorders.

GABA Uptake Inhibition

Conformationally constrained azetidine analogs of GABA have been synthesized and evaluated for their ability to inhibit GAT-1 and GAT-3. Azetidin-2-ylacetic acid derivatives have shown the highest potency for GAT-1, with IC50 values in the low micromolar range.[11][12]

Table 4: GABA Uptake Inhibitory Activity of Azetidine Derivatives

| Compound/Analog | Transporter | IC50 (µM) | Reference(s) |

| Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 | [11] |

| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 | [11] |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | 15.3 ± 4.5 | [11][12] |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 | [11][12] |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 | [11][12] |

Antimicrobial Activity

The azetidine scaffold is a key component of many antibacterial agents, most notably the β-lactam antibiotics. However, other azetidine derivatives also exhibit significant antimicrobial properties against a range of bacterial and fungal pathogens.

Inhibition of Bacterial Growth

Novel azetidine-2-one derivatives of 1H-benzimidazole have shown promising in vitro antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus pumillus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[13] The minimum inhibitory concentration (MIC) is a key measure of their potency.

Table 5: Minimum Inhibitory Concentration (MIC) of Azetidine-Benzimidazole Derivatives (µg/mL)

| Compound | S. aureus | B. pumillus | E. coli | P. aeruginosa |

| 4a | 25 | 25 | 50 | 50 |

| 4b | 25 | 25 | 50 | 50 |

| 4c | 25 | 50 | 50 | 100 |

| 4d | 50 | 50 | 100 | 100 |

| 4e | 12.5 | 25 | 25 | 50 |

| 4f | 12.5 | 12.5 | 25 | 25 |

| 4g | 25 | 25 | 50 | 50 |

| 5a | 12.5 | 25 | 25 | 50 |

| 5b | 12.5 | 12.5 | 25 | 25 |

| 5c | 25 | 25 | 50 | 50 |

| 5d | 50 | 100 | 100 | >100 |

| 5e | 6.25 | 12.5 | 12.5 | 25 |

| 5f | 6.25 | 6.25 | 12.5 | 12.5 |

| 5g | 12.5 | 25 | 25 | 50 |

| Ciprofloxacin | 6.25 | 6.25 | 6.25 | 6.25 |

| Amoxicillin | 6.25 | 12.5 | 12.5 | 25 |

Data extracted from[13]

Disruption of Microtubule Dynamics

Tubulin is a critical component of the cytoskeleton, and its polymerization into microtubules is essential for cell division. Azetidine-containing compounds, particularly azetidin-2-one analogues of combretastatin A-4, have been shown to be potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[6] These compounds often exhibit IC50 values in the nanomolar range.[6]

Table 6: Tubulin Polymerization Inhibitory Activity of Azetidine Derivatives

| Compound Class | Cancer Cell Line | IC50 (nM) | Reference(s) |

| Azetidin-2-one analogues of combretastatin A-4 | Various | Nanomolar range | [6] |

| Thiazole-azetidine derivatives (e.g., 10a) | Tubulin Polymerization Assay | 2.69 µM | [14] |

| Thiazole-azetidine derivatives (e.g., 10o) | Tubulin Polymerization Assay | 3.62 µM | [14][15] |

| Thiazole-azetidine derivatives (e.g., 13d) | Tubulin Polymerization Assay | 3.68 µM | [14][15] |

Proline Mimicry and Induction of Proteotoxic Stress

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid that acts as a proline mimic. Due to its structural similarity to proline, AZE can be mistakenly incorporated into proteins during translation. This misincorporation leads to protein misfolding and the accumulation of non-functional proteins, triggering the unfolded protein response (UPR) and ultimately causing proteotoxic stress and cell death. This mechanism is particularly relevant in the context of AZE's natural role as a defensive metabolite in some plants.

Experimental Protocols

Detailed Methodologies for Key Experiments

A fluorometric kinetic assay is commonly used to determine the inhibitory activity of compounds against DPP-IV.

-

Principle: The assay utilizes a fluorogenic substrate, such as Gly-Pro-AMC (7-amino-4-methylcoumarin), which is cleaved by DPP-IV to release the fluorescent product, AMC. The rate of fluorescence increase is proportional to the enzyme activity.

-

Procedure:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

In a 96-well plate, add the DPP-IV enzyme, the test compound at various concentrations, and the buffer.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the Gly-Pro-AMC substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

Calculate the initial reaction velocities and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

EMSA is used to assess the ability of compounds to inhibit the DNA-binding activity of STAT3.

-

Principle: This assay detects the binding of STAT3 to a specific DNA probe. A shift in the electrophoretic mobility of the radiolabeled or fluorescently labeled DNA probe indicates the formation of a protein-DNA complex.

-

Procedure:

-

Prepare nuclear extracts containing activated STAT3 from appropriate cell lines.

-

Incubate the nuclear extracts with varying concentrations of the azetidine-based inhibitor for a specified time (e.g., 30 minutes) at room temperature.

-

Add a labeled DNA probe containing the STAT3 binding site (e.g., hSIE probe).

-

Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Visualize the bands by autoradiography or fluorescence imaging.

-

Quantify the intensity of the shifted band to determine the extent of inhibition and calculate the IC50 value.

-

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

-

Procedure:

-

Prepare a serial two-fold dilution of the azetidine compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include a positive control (no compound) and a negative control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (bacterial growth).

-

This assay measures the effect of compounds on the assembly of microtubules from purified tubulin.

-

Principle: The polymerization of tubulin into microtubules can be monitored by an increase in light scattering or by using a fluorescent reporter that binds to microtubules.

-

Procedure:

-

Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer (e.g., PEM buffer).

-

Add the azetidine compound at various concentrations to the reaction mixture.

-

Initiate polymerization by incubating the mixture at 37°C.

-

Monitor the increase in absorbance at 340 nm or the increase in fluorescence over time.

-

Calculate the percentage of inhibition of tubulin polymerization and determine the IC50 value.

-

This technique is used to detect the activation of key UPR signaling proteins.[16][17][18][19][20]

-

Principle: Western blotting uses antibodies to detect specific proteins in a sample that have been separated by size. Activation of UPR pathways is often indicated by the phosphorylation of key proteins (e.g., PERK, eIF2α) or the cleavage of others (e.g., ATF6).

-

Procedure:

-

Cell Lysis: Treat cells with the azetidine compound (e.g., AZE) for a specified time. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for UPR markers (e.g., anti-phospho-PERK, anti-ATF6, anti-phospho-eIF2α, anti-CHOP).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine the changes in protein expression or phosphorylation.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a ‘tail switching’ strategy on a piperazinyl azetidine skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1<i>H</i>-benzimidazole - Arabian Journal of Chemistry [arabjchem.org]

- 14. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 19. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fundamental Reactions of 3-Phenoxyazetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyazetidine hydrochloride has emerged as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. Its rigid four-membered azetidine core, combined with the phenoxy substituent, provides a unique structural motif that imparts favorable physicochemical and pharmacological properties. This technical guide offers a comprehensive overview of the fundamental reactions involving 3-phenoxyazetidine hydrochloride, including its synthesis, functionalization, and ring-opening reactions, with a focus on providing detailed experimental protocols and quantitative data to support drug discovery and development efforts.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-phenoxyazetidine hydrochloride is crucial for its application in drug development. While experimental data for some properties are not widely published, predicted values offer valuable guidance.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNO | PubChem[1] |

| Molecular Weight | 185.65 g/mol | PubChem |

| Predicted XlogP | 1.3 | PubChem[1] |

| Predicted pKa (Conjugate Acid) | ~11.29 (for azetidine) | Wikipedia[2] |

| Solubility | Soluble in water.[3][4][5] Miscible with many organic solvents.[6] | General chemical properties |

Note: The pKa value is for the parent azetidine and serves as an estimate for the azetidinium ion of 3-phenoxyazetidine hydrochloride. The actual pKa may be influenced by the phenoxy substituent.

Synthesis of 3-Phenoxyazetidine Hydrochloride

The most common synthetic routes to 3-phenoxyazetidine hydrochloride commence from the commercially available N-Boc-3-hydroxyazetidine. Two primary pathways are employed: a two-step nucleophilic substitution and the Mitsunobu reaction, both culminating in the deprotection of the Boc group.

Pathway 1: Two-Step Nucleophilic Substitution

This reliable method involves the activation of the hydroxyl group of N-Boc-3-hydroxyazetidine, typically by conversion to a mesylate, followed by nucleophilic displacement with phenoxide.

Experimental Protocol: Synthesis of N-Boc-3-phenoxyazetidine via Mesylation and Nucleophilic Substitution

Step 1: Mesylation of N-Boc-3-hydroxyazetidine

-

Materials: N-Boc-3-hydroxyazetidine, triethylamine (TEA), methanesulfonyl chloride (MsCl), dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-mesyloxyazetidine, which can often be used in the next step without further purification.

-

Step 2: Nucleophilic Substitution with Phenol

-

Materials: N-Boc-3-mesyloxyazetidine, phenol, potassium carbonate (K₂CO₃), anhydrous N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of N-Boc-3-mesyloxyazetidine (1.0 eq) and phenol (1.2 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-phenoxyazetidine.

-

| Reaction | Reagents and Conditions | Typical Yield |

| Williamson Ether Synthesis | N-Boc-3-hydroxyazetidine, Phenol, K₂CO₃, DMF, 80 °C | Moderate to High |

Note: Yields can be optimized by ensuring anhydrous conditions and efficient activation of the hydroxyl group.

Pathway 2: Mitsunobu Reaction

The Mitsunobu reaction provides a more direct conversion of N-Boc-3-hydroxyazetidine to N-Boc-3-phenoxyazetidine with an inversion of stereochemistry.[5][7]

Experimental Protocol: Mitsunobu Reaction for N-Boc-3-phenoxyazetidine Synthesis

-

Materials: N-Boc-3-hydroxyazetidine, phenol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Dissolve N-Boc-3-hydroxyazetidine (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.

-

Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate byproduct, yielding N-Boc-3-phenoxyazetidine.

-

| Reaction | Reagents and Conditions | Typical Yield |

| Mitsunobu Reaction | N-Boc-3-hydroxyazetidine, Phenol, PPh₃, DEAD/DIAD, THF | 52-92% (General range for Mitsunobu reactions)[8][9] |

Note: The yield of the Mitsunobu reaction can be sensitive to the purity of reagents and strict anhydrous conditions. The acidity of the nucleophile (phenol) is also a critical factor.[7]

Synthesis pathways to 3-Phenoxyazetidine hydrochloride.

Final Step: Boc Deprotection

The final step in the synthesis is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the hydrochloride salt.

Experimental Protocol: Boc Deprotection

-

Materials: N-Boc-3-phenoxyazetidine, 4M HCl in 1,4-dioxane, diethyl ether.

-

Procedure:

-

Dissolve N-Boc-3-phenoxyazetidine (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 2-4 hours.[10]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

Triturate the resulting solid with diethyl ether and collect the precipitate by filtration.

-

Wash the solid with diethyl ether and dry under vacuum to yield 3-phenoxyazetidine hydrochloride as a white to off-white solid.[10]

-

Fundamental Reactions of the 3-Phenoxyazetidine Scaffold

The reactivity of 3-phenoxyazetidine is dominated by the nucleophilicity of the nitrogen atom and the inherent ring strain of the four-membered ring.

N-Functionalization Reactions

The secondary amine of 3-phenoxyazetidine readily undergoes a variety of N-functionalization reactions, allowing for the facile generation of diverse compound libraries for structure-activity relationship (SAR) studies.

1. N-Alkylation:

-

Protocol: To a solution of 3-phenoxyazetidine hydrochloride (1.0 eq) and a base such as potassium carbonate or triethylamine (2.5 eq) in a suitable solvent (e.g., acetonitrile or DMF), add the desired alkyl halide (1.1 eq). The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Example Yields:

-

N-Benzylation with benzyl bromide: ~92%

-

N-Ethylation with ethyl iodide: ~85%

-

2. N-Acylation:

-

Protocol: To a solution of 3-phenoxyazetidine hydrochloride (1.0 eq) and a base like triethylamine or diisopropylethylamine (DIPEA) (2.5 eq) in an aprotic solvent (e.g., DCM or THF), add the desired acyl chloride or anhydride (1.1 eq) at 0 °C. The reaction is typically stirred at room temperature until completion.

3. N-Arylation:

-

Protocol: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl azetidines. This typically involves reacting 3-phenoxyazetidine with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base.

N-Functionalization reactions of 3-Phenoxyazetidine.

C-Functionalization Reactions

Direct functionalization of the C-H bonds of the azetidine ring is a more advanced strategy to introduce molecular diversity. While specific examples for 3-phenoxyazetidine are not abundant in the literature, methods developed for other azetidine and heterocyclic systems can be adapted.

-

α-Lithiation and Electrophilic Trapping: Deprotonation of a C-H bond alpha to the nitrogen using a strong base like s-butyllithium, followed by quenching with an electrophile, can introduce substituents at the 2-position. The N-Boc protecting group is often employed to direct this lithiation.

-

Transition Metal-Catalyzed C-H Functionalization: Palladium- and rhodium-catalyzed C-H activation/functionalization reactions have been successfully applied to other N-heterocycles and offer a promising avenue for the direct arylation or alkenylation of the azetidine ring in 3-phenoxyazetidine.[11][12] These reactions often require a directing group on the nitrogen.

Ring-Opening Reactions

The significant ring strain of the azetidine ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions, particularly under acidic conditions or with potent nucleophiles.

1. Acid-Catalyzed Ring-Opening:

Under strongly acidic conditions, the azetidine nitrogen is protonated to form an azetidinium ion. This highly strained, positively charged intermediate is readily attacked by nucleophiles, leading to ring cleavage. The regioselectivity of the nucleophilic attack is influenced by the electronic and steric nature of the substituents on the ring. In the case of 3-phenoxyazetidine, nucleophilic attack can occur at either C2 or C4. The phenoxy group, being electron-withdrawing, may influence the preferred site of attack.

References

- 1. PubChemLite - 3-phenoxyazetidine hydrochloride (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 2. Azetidine - Wikipedia [en.wikipedia.org]

- 3. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]

- 4. Azetidine hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. chembk.com [chembk.com]

- 6. Dichloromethane - Wikipedia [en.wikipedia.org]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. reddit.com [reddit.com]

- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serotonin and dopamine transporter availabilities in brain of depressed patients | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Spectroscopic and Structural Elucidation of 3-Phenoxyazetidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 3-Phenoxyazetidine hydrochloride. Due to the limited availability of publicly accessible, experimentally derived spectroscopic data for 3-Phenoxyazetidine hydrochloride, this document presents a representative dataset based on closely related azetidine derivatives. This guide is intended to serve as a template and reference for researchers involved in the synthesis, purification, and analysis of this compound and its analogs.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic techniques for the analysis of 3-Phenoxyazetidine hydrochloride.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.5 - 10.5 (broad s) | br s | 2H | NH₂⁺ (azetidinium) |

| 7.30 - 7.40 | t | 2H | Ar-H (meta) |

| 7.00 - 7.10 | t | 1H | Ar-H (para) |

| 6.90 - 7.00 | d | 2H | Ar-H (ortho) |

| 5.20 - 5.30 | m | 1H | O-CH (azetidine) |

| 4.20 - 4.35 | m | 2H | CH₂ (azetidine) |

| 4.00 - 4.15 | m | 2H | CH₂ (azetidine) |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 157.5 | Ar-C (C-O) |

| 129.8 | Ar-CH (meta) |

| 122.0 | Ar-CH (para) |

| 116.5 | Ar-CH (ortho) |

| 72.0 | O-CH (azetidine) |

| 55.0 | CH₂ (azetidine) |

Table 3: FT-IR Spectroscopic Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 2800 (broad) | Strong | N-H stretch (secondary ammonium salt) |

| 3050 | Medium | C-H stretch (aromatic) |

| 2980, 2920 | Medium | C-H stretch (aliphatic) |

| 1600, 1490 | Strong | C=C stretch (aromatic ring) |

| 1240 | Strong | C-O stretch (aryl ether) |

| 1170 | Medium | C-N stretch |

| 750, 690 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Table 4: Mass Spectrometry Data (ESI+)

| m/z | Relative Intensity (%) | Assignment |

| 150.0913 | 100 | [M+H]⁺ |

| 172.0732 | 15 | [M+Na]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation: Approximately 10 mg of 3-Phenoxyazetidine hydrochloride was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 220 ppm, a relaxation delay of 2 seconds, and 1024 scans.

-

Data Processing: The resulting free induction decays (FIDs) were processed with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by Fourier transformation. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid 3-Phenoxyazetidine hydrochloride was placed directly onto the ATR crystal.

-

Acquisition: The spectrum was recorded over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample was dissolved in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a concentration of approximately 1 mg/mL.

-

Acquisition: The sample solution was introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The mass spectrum was acquired in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: The resulting mass spectrum was analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and other significant fragments.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like 3-Phenoxyazetidine hydrochloride.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

3-Phenoxyazetidine Hydrochloride: An In-depth Technical Guide to its Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive theoretical guide to the solubility and stability profile of 3-Phenoxyazetidine hydrochloride based on established principles of organic and medicinal chemistry, as well as regulatory guidelines for pharmaceutical development. As of the date of this publication, specific experimental data for this compound is limited in publicly accessible literature. Therefore, the information presented herein is intended to guide researchers in designing and executing their own studies.

Introduction

3-Phenoxyazetidine hydrochloride is a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique conformational constraints and physicochemical properties to molecules, making it a valuable scaffold in the design of novel therapeutic agents. Understanding the solubility and stability of this hydrochloride salt is paramount for its successful development as a drug candidate, influencing formulation strategies, storage conditions, and ultimately, its therapeutic efficacy and safety.

This technical guide outlines the expected solubility and stability characteristics of 3-Phenoxyazetidine hydrochloride and provides detailed, best-practice experimental protocols for their determination.

Physicochemical Properties

A summary of the basic physicochemical properties of 3-Phenoxyazetidine hydrochloride is presented below. These properties form the foundation for understanding its solubility and stability behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNO | PubChem[1] |

| Molecular Weight | 185.65 g/mol | Fluorochem |

| Appearance | White to off-white solid | Expected |

| pKa (of the azetidine nitrogen) | Estimated 8.5 - 9.5 | Theoretical |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. As a hydrochloride salt, 3-Phenoxyazetidine hydrochloride is expected to exhibit good aqueous solubility. The protonated azetidine nitrogen enhances its interaction with polar solvents like water.

Expected Solubility in Various Solvents

The following table summarizes the anticipated solubility of 3-Phenoxyazetidine hydrochloride in a range of common pharmaceutical solvents.

| Solvent | Expected Solubility | Rationale |

| Water | Freely Soluble | As a hydrochloride salt, it is expected to be highly soluble in aqueous media. |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | Soluble | Similar to methanol, but solubility may be slightly lower due to decreased polarity. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvent with excellent solvating properties. |

| Dichloromethane (DCM) | Slightly Soluble | Lower polarity compared to protic solvents. |

| Acetonitrile | Slightly Soluble | Polar aprotic solvent, but generally a weaker solvent for salts than DMSO. |

| Ethyl Acetate | Sparingly Soluble | Low polarity ester. |

| Hexanes | Insoluble | Non-polar hydrocarbon solvent. |

pH-Solubility Profile

The solubility of 3-Phenoxyazetidine hydrochloride is expected to be pH-dependent. At acidic to neutral pH, the azetidine nitrogen will be protonated, favoring high aqueous solubility. As the pH increases above the pKa of the azetidine nitrogen, the free base will be formed, which is expected to be significantly less soluble in water. A typical pH-solubility profile would likely show high solubility at pH 1-7, with a sharp decrease in solubility above pH 8.

Experimental Protocol for Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of 3-Phenoxyazetidine hydrochloride to a series of vials containing the selected solvents or buffers of varying pH.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Profile

Stability testing is essential to determine the shelf-life of a drug substance and identify potential degradation products. Forced degradation studies are conducted under more aggressive conditions than accelerated stability studies to provide insight into the intrinsic stability of the molecule.

Forced Degradation Studies

The following table outlines the recommended conditions for forced degradation studies based on ICH guidelines. The target degradation is typically 5-20%.

| Stress Condition | Proposed Experimental Conditions |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for up to 7 days |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for up to 7 days |

| Oxidation | 3% H₂O₂ at room temperature for up to 7 days |

| Thermal Degradation | Solid-state at 80 °C for up to 4 weeks |

| Photostability | Solid-state and in solution, exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |

Potential Degradation Pathways

Based on the structure of 3-Phenoxyazetidine hydrochloride, the following degradation pathways are plausible:

-

Acid-catalyzed ring-opening: The strained azetidine ring may be susceptible to nucleophilic attack under acidic conditions, leading to ring-opening products.

-

Hydrolysis of the ether linkage: While generally stable, the phenoxy ether bond could potentially undergo hydrolysis under harsh acidic or basic conditions.

-

Oxidation: The aromatic ring and the nitrogen atom could be susceptible to oxidation.

Experimental Protocol for Forced Degradation Studies

Methodology:

-

Sample Preparation: Prepare solutions of 3-Phenoxyazetidine hydrochloride in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability, use the solid compound.

-

Stress Application: Expose the samples to the conditions outlined in the table above for various time points.

-

Neutralization: For acid and base hydrolysis samples, neutralize the solutions at the end of the stress period.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

Analytical Methodologies